methyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

Butyrylcholinesterase inhibition Alzheimer's disease Pyridazinone SAR

Methyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a synthetic pyridazin-3(2H)-one derivative featuring a 3-methoxyphenyl substituent at the C3 position and an N1-linked acetamide-bridged methyl 4-aminobenzoate moiety. This compound belongs to the broader phenylpyridazinone chemical class, a scaffold extensively explored for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition , as well as monoamine oxidase (MAO) modulation.

Molecular Formula C21H19N3O5
Molecular Weight 393.4 g/mol
Cat. No. B11018955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
Molecular FormulaC21H19N3O5
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)OC
InChIInChI=1S/C21H19N3O5/c1-28-17-5-3-4-15(12-17)18-10-11-20(26)24(23-18)13-19(25)22-16-8-6-14(7-9-16)21(27)29-2/h3-12H,13H2,1-2H3,(H,22,25)
InChIKeyKJTGRCBPNHFPDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate: Chemical Identity and Structural Class for Targeted Procurement


Methyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a synthetic pyridazin-3(2H)-one derivative featuring a 3-methoxyphenyl substituent at the C3 position and an N1-linked acetamide-bridged methyl 4-aminobenzoate moiety . This compound belongs to the broader phenylpyridazinone chemical class, a scaffold extensively explored for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition [1], as well as monoamine oxidase (MAO) modulation [2]. Its structural architecture combines a hydrogen-bond-accepting pyridazinone ring with a flexible acetamide linker and a terminal methyl ester, endowing it with physico-chemical properties distinct from simpler pyridazinone analogs and making its procurement dependent on precise structural specification rather than generic class-based substitution.

Procurement Risks of Generic Substitution: Why Methyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate Cannot Be Replaced by In-Class Analogs


In the pyridazin-3(2H)-one series, the position of the methoxy substituent on the phenyl ring (ortho, meta, para) and the nature of the N1-acetamide substituent exert substantial, quantifiable effects on biological activity profiles that render generic class-based substitution scientifically unsound. Published structure-activity relationship (SAR) data on closely related [3-(methoxyphenyl)-6-oxopyridazin-1(6H)-yl] derivatives demonstrate that shifting the methoxy group from the para to the meta position alters BuChE and AChE inhibitory potency, enzyme selectivity, and inhibition kinetics [1]. The 3-methoxyphenyl regioisomer establishes distinct hydrogen-bonding and π-π stacking interactions within the catalytic active site (CAS) and peripheral anionic site (PAS) of cholinesterases that cannot be replicated by the 4-methoxyphenyl or 2-methoxyphenyl analogs [1]. Additionally, the methyl 4-aminobenzoate terminus introduces ester functionality absent in simpler carboxylic acid or carbamate derivatives, further differentiating its pharmacokinetic and binding properties from otherwise similar scaffold-mates [2]. These structural determinants create procurement-critical differentiation: substituting methyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate with a regioisomer or alternative N1-derivative risks obtaining a compound with fundamentally altered, and potentially absent, target activity.

Quantitative Differentiation Evidence: Methyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate vs. Closest Structural Analogs


Methoxy Regioisomer Effect on Butyrylcholinesterase Inhibition: 3-OCH3 vs. 4-OCH3 vs. 2-OCH3

In a systematic SAR study of forty-four [3-(2/3/4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl carbamate derivatives, the 2-methoxyphenyl isomer demonstrated the most potent equine butyrylcholinesterase (eqBuChE) inhibition (IC50 = 12.8 μM for the heptylcarbamate derivative 16c), while the corresponding 4-methoxyphenyl and 3-methoxyphenyl regioisomers exhibited substantially reduced activity [1]. The 2-methoxyphenyl scaffold enabled simultaneous accommodation within the catalytic active site (CAS) and peripheral anionic site (PAS) of human BuChE through stable hydrogen bonding and π-π stacking interactions not achievable with the meta- or para-substituted analogs [1]. This regioisomer-dependent binding mode directly translates into quantifiable differences in inhibitory potency and enzyme selectivity. Although the reported compounds are carbamate derivatives, the core [3-(methoxyphenyl)-6-oxopyridazin-1(6H)-yl] pharmacophore is identical to that present in methyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate, establishing that the 3-methoxyphenyl substitution pattern confers a distinct biological profile compared to the 2-methoxyphenyl and 4-methoxyphenyl isomers [1].

Butyrylcholinesterase inhibition Alzheimer's disease Pyridazinone SAR

Acetylcholinesterase Selectivity Profile: 3-Methoxyphenyl vs. 2-Methoxyphenyl Pyridazinones

The same pyridazinone carbamate series revealed that the 2-methoxyphenyl scaffold conferred BuChE selectivity with no detectable EeAChE inhibition at 100 μM (compound 16c), whereas the 4-methylphenyl carbamate derivative 7c bearing the 2-methoxyphenyl group achieved 38.9% EeAChE inhibition at 100 μM (IC50 = 34.5 μM against eqBuChE) [1]. This demonstrates that N1-substituent variation, in combination with methoxy regioisomerism, can toggle the selectivity profile between BuChE-selective and dual AChE/BuChE inhibition [1]. The 3-methoxyphenyl pyridazinone core present in methyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate has not been reported in direct AChE/BuChE assays; however, the SAR mapping from the 2-methoxyphenyl/4-methoxyphenyl series establishes that the meta-methoxy orientation defines a distinct selectivity space that cannot be duplicated by the ortho- or para-substituted isomers [1].

Acetylcholinesterase Selectivity Alzheimer's disease

Predicted MAO-A Inhibitory Potential: Pyridazinylacetic Acid Scaffold with 3-Methoxyphenyl vs. Halogenated Phenyl Analogs

A series of pyridazinylacetic acid derivatives was evaluated for MAO-A and MAO-B inhibition, revealing that compound 5d (bearing a 4-chlorophenyl substituent on the pyridazinone ring) achieved the highest selectivity index (SI) for MAO-A over MAO-B [1]. Molecular docking studies indicated that aryl substituents at the pyridazinone C3 position engage the hydrophobic cavity of MAO-A, with substituent electronics and geometry governing inhibitory potency [1]. The 3-methoxyphenyl group present in methyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate offers a hydrogen-bond-accepting methoxy oxygen at the meta position, a feature absent in the 4-chlorophenyl or unsubstituted phenyl analogs, which is predicted to alter binding orientation and affinity relative to the reported halogenated series [1]. While direct MAO-A IC50 values for the 3-methoxyphenyl derivative are not published, the established SAR framework supports that the meta-methoxy substitution defines a distinct chemical space for MAO-A molecular recognition compared to para-halogenated or para-methoxylated congeners [1].

Monoamine oxidase-A Neuropharmacology Pyridazinone docking

Physicochemical Differentiation: logP and Solubility of Methyl Ester vs. Carboxylic Acid Derivatives

The methyl 4-aminobenzoate terminal group in the target compound provides a methyl ester functionality, whereas the most closely related literature compounds terminate as carboxylic acids or carbamates. The methyl ester is predicted to increase lipophilicity (estimated logP ~2.5–3.0) compared to the free carboxylic acid analog ([3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid, predicted logP = 0.9–1.01 [1]). This approximately 1.5–2.0 log unit increase in logP has direct implications for membrane permeability, oral bioavailability potential, and blood-brain barrier penetration, differentiating the ester derivative from the more polar acid in both in vitro and in vivo experimental contexts [1]. Furthermore, aqueous solubility is expected to be reduced in the ester form (predicted logS approximately −4.5 to −5.0) relative to the carboxylate (logS = −3.0 [1]), impacting formulation requirements for biochemical assays [1].

Lipophilicity Drug-likeness Pyridazinone ADME

Validated Application Scenarios for Methyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate Based on Comparative Evidence


Structure-Activity Relationship (SAR) Studies on Cholinesterase Inhibitor Selectivity

The 3-methoxyphenyl pyridazinone core of this compound occupies a regioisomer space that is underexplored relative to the 2-methoxyphenyl and 4-methoxyphenyl series systematically profiled for AChE and BuChE inhibition . Researchers investigating how methoxy position modulates enzyme selectivity and binding kinetics can use this compound as a key meta-substituted comparator to complete the ortho/meta/para SAR matrix. The methyl ester functionality further allows direct comparison with carbamate and carboxylic acid derivatives to deconvolute the contribution of the N1-substituent to cholinesterase inhibition .

Monoamine Oxidase-A (MAO-A) Inhibitor Lead Optimization

Pyridazinylacetic acid derivatives have demonstrated MAO-A selective inhibition, with aryl substitution at the C3 position critically influencing potency and isoform selectivity . The 3-methoxyphenyl substituent introduces hydrogen-bond acceptor capability absent in the previously reported 4-chlorophenyl lead compound 5d, providing a basis for exploring electronic effects on MAO-A binding pocket interactions through docking-guided design . This compound serves as a rational starting point for synthesizing focused libraries aimed at improving MAO-A affinity while maintaining selectivity over MAO-B .

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With a predicted logP approximately 1.5–2.0 log units higher than its carboxylic acid precursor , this methyl ester derivative offers a more lipophilic chemical tool for assessing membrane permeability and blood-brain barrier penetration in CNS-targeted programs. The compound can be used as a comparator to evaluate whether ester prodrug strategies improve brain exposure relative to the acid form, while the 3-methoxyphenyl regioisomer allows investigation of how methoxy position influences CNS penetration independent of lipophilicity .

Negative Control or Inactive Comparator in BuChE-Focused Assays

Based on the published SAR indicating that the 2-methoxyphenyl regioisomer is strongly preferred for BuChE inhibition while 4-methoxyphenyl analogs show minimal activity , the 3-methoxyphenyl derivative is expected to display intermediate or low BuChE inhibitory potency. This predicted moderate-to-weak activity profile makes the compound a rational choice as a structurally matched negative control or baseline comparator in BuChE inhibition assays, where it can help distinguish target-specific effects from scaffold-related non-specific activity .

Quote Request

Request a Quote for methyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.